1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
Description
This compound is a urea derivative featuring a furan-2-ylmethyl group and a cyclohexyl moiety substituted with a 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl unit. Its structural complexity arises from the integration of heterocyclic systems (furan, thiophene, and oxadiazole), which are known to enhance bioactivity and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-17(19-11-14-5-4-9-24-14)21-18(7-2-1-3-8-18)16-20-15(22-25-16)13-6-10-26-12-13/h4-6,9-10,12H,1-3,7-8,11H2,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZPOFPYBBVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(1-Nitrocyclohexyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Reaction Scheme :
- Formation of 1-Nitrocyclohexanecarboxamidoxime :
Cyclohexanecarbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime. Nitration at the cyclohexane ring is achieved using a mixture of HNO₃ and H₂SO₄, introducing the nitro group at position 1.
- Oxidative Cyclization :
The amidoxime reacts with thiophene-3-carbaldehyde in the presence of graphene oxide (GO) as a dual oxidant and acid catalyst. GO facilitates dehydration and cyclization via its oxygenated functional groups, forming the 1,2,4-oxadiazole ring.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Graphene oxide (20 mg/mmol) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 78–82% |
Mechanistic Insights :
GO’s carboxyl and epoxy groups polarize the carbonyl of thiophene-3-carbaldehyde, enhancing electrophilicity for nucleophilic attack by the amidoxime’s amino group. Subsequent cyclization and elimination of water yield the oxadiazole.
Reduction of the Nitro Group to Amine
Methods :
- Catalytic Hydrogenation :
The nitro-substituted oxadiazole is hydrogenated under H₂ (1 atm) using 10% Pd/C in methanol at 25°C for 6 h.
Yield : 90–95%.
- Chemoselective Reduction :
SnCl₂ in concentrated HCl selectively reduces the nitro group without affecting the oxadiazole ring.
Critical Considerations :
Urea Formation via Isocyanate Coupling
Reaction Protocol :
- Generation of Furan-2-ylmethyl Isocyanate :
Furan-2-ylmethylamine is treated with triphosgene in dry dichloromethane (DCM) at 0°C.
- Coupling Reaction :
The amine-functionalized cyclohexyl-oxadiazole reacts with furan-2-ylmethyl isocyanate in DCM containing triethylamine (TEA) as a base.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry DCM |
| Base | TEA (1.2 equiv) |
| Temperature | 0°C → 25°C (gradual warming) |
| Time | 8 h |
| Yield | 75–80% |
Characterization :
- ¹H NMR : Urea NH protons appear as broad singlets at δ 6.2–6.5 ppm.
- HRMS : [M+H]+ matches the theoretical exact mass (e.g., m/z 427.1542 for C₂₁H₂₂N₄O₃S).
Comparative Analysis of Synthetic Routes
Catalytic Approaches :
| Method | Catalyst | Yield (%) | Environmental Impact |
|---|---|---|---|
| GO-mediated cyclization | Graphene oxide | 78–82 | Low (solvent reuse) |
| Classical H₂SO₄ | H₂SO₄ | 60–65 | High (acid waste) |
Functionalization Efficiency :
- Nitro reduction via Pd/C outperforms SnCl₂ in yield and purity.
- Urea coupling in ionic liquids (e.g., [EMIM]OAc) enhances reaction rates but complicates purification.
Mechanistic and Optimization Insights
- GO’s Dual Role : Acts as a Brønsted acid (via –COOH groups) and oxidant (epoxy groups), enabling one-pot cyclization.
- Solvent Effects : Ethanol maximizes amidoxime solubility, while DCM minimizes urea hydrolysis during coupling.
- Side Reactions :
- Over-reduction of the oxadiazole ring during hydrogenation (mitigated by low H₂ pressure).
- Isocyanate dimerization (suppressed by TEA).
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to modify the urea linkage or the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan, thiophene, or oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amines or alcohols.
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: Its heterocyclic rings could be useful in the development of new materials with specific electronic properties.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms or receptor-ligand interactions.
Industry:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism by which 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: Could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Moiety
Target Compound :
Analog 1 : 3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea
- N1-Substituent : 3-(Trifluoromethyl)phenyl (electron-withdrawing).
- Oxadiazole Substituent : Pyridin-4-yl (basic heterocycle).
- Molecular Weight : 431.41 g/mol.
- Key Difference : Replacement of thiophene with pyridine alters electronic properties and solubility.
Analog 2 : 1-Phenyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea
- N1-Substituent : Phenyl (simple aromatic).
- Oxadiazole Substituent : Phenyl (hydrophobic).
- Molecular Weight : 400.18 g/mol.
- Key Difference : Pyrrolidine replaces cyclohexyl, reducing steric bulk.
Substituent Variations on the Oxadiazole Ring
Target Compound :
- Oxadiazole C3 Substituent : Thiophen-3-yl (sulfur-containing heterocycle).
Analog 3 : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- Oxadiazole Replacement : Thiazole ring with piperazine-hydrazine side chain.
- Molecular Weight : 518.1 g/mol.
- Key Difference : Thiazole and extended side chain introduce hydrogen-bonding capacity.
Analog 4 : 1-(1H-1,2,3,4-Tetrazol-1-yl)cyclohexane-1-carboxylic acid
- Oxadiazole Replacement : Tetrazole (acidic heterocycle).
- Key Difference : Tetrazole enhances metabolic stability but lacks sulfur’s polarizability.
Structural and Functional Impact
Biological Activity
The compound 1-(Furan-2-ylmethyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a novel synthetic molecule that combines structural elements known for their biological activities. The furan and thiophene moieties, along with the oxadiazole ring, suggest potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial and anticancer effects.
Chemical Structure
The molecular formula for the compound is C18H20N4O2S. Its structure includes:
- Furan ring : Contributes to various biological activities.
- Thiophene ring : Known for its role in enhancing pharmacological properties.
- Oxadiazole moiety : Associated with significant antitumor and antimicrobial activities.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit notable antimicrobial properties. A related study on 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives demonstrated moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of alkyl substituents was shown to enhance activity significantly.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(furan-2-yl)-4-amino-1,2,4-triazole | S. aureus ATCC 25923 | 32 µg/mL |
| 5-(furan-2-yl)-4-amino-1,2,4-triazole with isopropyl group | E. coli ATCC 25922 | 16 µg/mL |
These findings suggest that modifications in the structure of similar compounds can lead to enhanced antimicrobial potency.
Anticancer Activity
Compounds featuring the oxadiazole ring have been extensively studied for their anticancer properties. A review highlighted that substituted oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines . For instance, derivatives of oxadiazole demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole derivative A | MCF-7 | 0.15 |
| Oxadiazole derivative B | MDA-MB-231 | 0.25 |
The mechanism of action often involves apoptosis induction through pathways involving p53 activation .
Case Studies
- Study on Oxadiazole Derivatives : Villemagne et al. (2020) synthesized new oxadiazole compounds that served as EthR inhibitors in Mycobacterium tuberculosis. Their findings indicated that these compounds had improved solubility and metabolic stability, making them promising candidates for further development .
- Antitumor Activity Evaluation : Parikh et al. (2020) presented data on substituted oxadiazoles showing effective anti-tuberculosis activity alongside anticancer properties against monoresistant strains of Mycobacterium tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
